molecular formula C23H24N2O4S B7693787 2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide

2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide

Cat. No.: B7693787
M. Wt: 424.5 g/mol
InChI Key: CCQHEQXXKWRGGZ-UHFFFAOYSA-N
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Description

2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a sulfonamide group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-[(3-methylphenyl)sulfamoyl]phenol: This intermediate can be synthesized by reacting 3-methylbenzenesulfonyl chloride with 4-aminophenol under basic conditions.

    Formation of 2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetic acid: The intermediate 4-[(3-methylphenyl)sulfamoyl]phenol is then reacted with chloroacetic acid in the presence of a base to form the desired acetic acid derivative.

    Amidation Reaction: Finally, the acetic acid derivative is reacted with 2-phenylethylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy or sulfonamide groups.

    Reduction: Reduced forms of the acetamide or sulfonamide groups.

    Substitution: Substituted derivatives where nucleophiles replace specific functional groups.

Scientific Research Applications

2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. Additionally, the phenoxy and acetamide groups can interact with various cellular pathways, modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-methylphenyl)sulfamoyl]phenol
  • 2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetic acid
  • N-(2-phenylethyl)acetamide

Uniqueness

2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-6-5-9-20(16-18)25-30(27,28)22-12-10-21(11-13-22)29-17-23(26)24-15-14-19-7-3-2-4-8-19/h2-13,16,25H,14-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQHEQXXKWRGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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